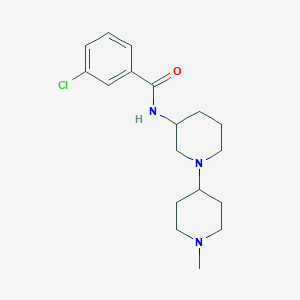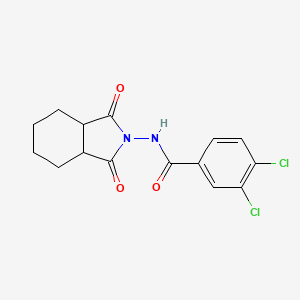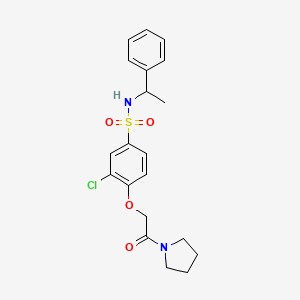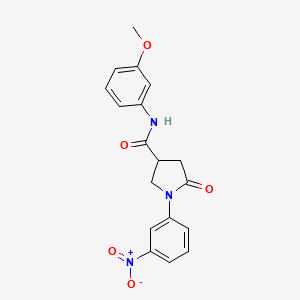![molecular formula C18H20N4O B4170074 2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4170074.png)
2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
概要
説明
2,6,6-Trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family. This compound is known for its unique structure, characterized by a tricyclic system fused with both triazole and quinazoline rings. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one generally involves a multi-step reaction process:
Formation of Intermediates: : Starting with the preparation of quinazoline and triazole intermediates.
Cyclization: : The intermediates undergo cyclization under acidic or basic conditions to form the triazoloquinazoline core.
Functional Group Modification: : Introduction of phenyl and methyl groups through alkylation or acylation reactions, using reagents like phenylboronic acid and methyl iodide.
Purification: : The final compound is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial synthesis might involve optimization of these laboratory steps to scale up the production. Techniques such as flow chemistry and automation can enhance yield and purity while reducing reaction times and costs.
化学反応の分析
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : It can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: : Reduction reactions can modify the triazole or quinazoline rings.
Substitution: : Halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Using halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation Products: : Hydroxylated derivatives.
Reduction Products: : Reduced triazole or quinazoline rings.
Substitution Products: : Halogenated or nitrated derivatives.
科学的研究の応用
2,6,6-Trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has varied applications:
Chemistry: : Used as a ligand in coordination chemistry and as a precursor for more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor or activator.
Medicine: : Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Utilized in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
Molecular Targets and Pathways
The compound’s biological effects often arise from its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function, affecting downstream signaling pathways. Detailed mechanistic studies reveal its role in modulating cellular processes like apoptosis, inflammation, or cell proliferation.
類似化合物との比較
2,6,6-Trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be compared to other triazoloquinazoline derivatives:
2-Methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: : Lacks additional methyl groups, potentially altering its pharmacological activity.
6,6-Dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: : The absence of one methyl group might affect its chemical reactivity.
9-Phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: : Lacks all methyl groups, potentially reducing its stability and biological activity.
Conclusion
This compound is a compound with diverse applications and intriguing chemical properties. Its unique structure and reactivity make it a valuable subject of study in various scientific fields. The ongoing research will continue to unveil its full potential and range of applications.
特性
IUPAC Name |
2,6,6-trimethyl-9-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-19-17-20-13-9-18(2,3)10-14(23)15(13)16(22(17)21-11)12-7-5-4-6-8-12/h4-8,16H,9-10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHILMBBYCSUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{[4-(benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4169994.png)


![ETHYL 1-[2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B4170010.png)

![1-(4-FLUOROBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4170029.png)

![2',6-diamino-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile](/img/structure/B4170045.png)
![7-(4-Fluorophenyl)-5-(3-pyridyl)-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-A]pyrimidine](/img/structure/B4170048.png)
![N-({6-[3-(trifluoromethyl)phenyl]pyridin-3-yl}methyl)acetamide](/img/structure/B4170055.png)
![N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4170063.png)
![8-ETHYL-2-(4-{[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]CARBOTHIOYL}PIPERAZINO)-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B4170068.png)
![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide](/img/structure/B4170079.png)
![ethyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4170087.png)
